molecular formula C13H14ClNO B1612165 7-(4-Chlorophenyl)-7-oxoheptanenitrile CAS No. 61719-33-3

7-(4-Chlorophenyl)-7-oxoheptanenitrile

Cat. No. B1612165
CAS RN: 61719-33-3
M. Wt: 235.71 g/mol
InChI Key: ZEPHJFDKVWDTRQ-UHFFFAOYSA-N
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Description

4-Chlorophenol is an organic compound with the formula C6H4ClOH. It is one of three monochlorophenol isomers. It is a colorless or white solid that melts easily and exhibits significant solubility in water .


Synthesis Analysis

An improved synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .


Chemical Reactions Analysis

The design of biologically active compounds based on isocytosine and its derivatives developed in several priority directions, including the development of antiviral and antileukemic agents .


Physical And Chemical Properties Analysis

4-Chlorophenol has a boiling point of 220 °C, a melting point of 42-45 °C, and a density of 1.306 g/mL at 25 °C. It is soluble in ethanol .

Scientific Research Applications

  • Synthesis of Polyheterocyclic Compounds

  • Antimicrobial and Toxicity Features of New Derivatives

  • Synthesis of Polyheterocyclic Compounds

  • Antimicrobial and Toxicity Features of New Derivatives

  • Antiviral Properties of Heterocyclic Compounds

  • Biological Potential of Indole Derivatives

Safety And Hazards

4-Chlorophenol causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives over the past 20 years has identified priority directions of this process, including the development of antiviral and antileukemic agents, drugs for combating hyperuricemia .

properties

IUPAC Name

7-(4-chlorophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPHJFDKVWDTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605975
Record name 7-(4-Chlorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-7-oxoheptanenitrile

CAS RN

61719-33-3
Record name 7-(4-Chlorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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